[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is a complex organic compound that features a piperidine ring, a hydroxyethyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a hydroxyethyl group through nucleophilic substitution reactions. The isopropyl-carbamic acid benzyl ester moiety can be introduced via esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of similar structures.
Medicine
Medicinally, piperidine derivatives are known for their pharmacological activities. This compound could be explored for potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure allows for the development of products with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially modulating their activity. The hydroxyethyl and ester groups may also play roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Carbamic Acid Esters: Compounds containing the carbamate functional group.
Hydroxyethyl Derivatives: Compounds with a hydroxyethyl group attached to various backbones.
Uniqueness
What sets [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-16(2)21(14-17-8-10-20(11-9-17)12-13-22)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17,22H,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBNRPBBYMIHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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